5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline
CAS No.: 853310-83-5
Cat. No.: VC16045230
Molecular Formula: C22H16F3NO2
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853310-83-5 |
|---|---|
| Molecular Formula | C22H16F3NO2 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 5,7-dimethoxy-2-naphthalen-2-yl-4-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C22H16F3NO2/c1-27-16-10-19-21(20(11-16)28-2)17(22(23,24)25)12-18(26-19)15-8-7-13-5-3-4-6-14(13)9-15/h3-12H,1-2H3 |
| Standard InChI Key | KVOAAWJPLSYANN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C(=C1)OC |
Introduction
5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in pharmaceuticals. This specific compound is characterized by its unique structural features, including methoxy groups at positions 5 and 7, a naphthyl group at position 2, and a trifluoromethyl group at position 4.
Chemical Hazards
-
Toxicity: Classified as toxic if swallowed, with a hazard statement H301 indicating acute toxicity via oral ingestion .
-
Eye Irritation: Causes serious eye irritation, classified under hazard statement H319 .
Synthesis and Preparation
The synthesis of 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, it likely involves the condensation of appropriate precursors followed by functional group modifications.
Environmental Impact
Given the compound's toxicity and potential environmental persistence, it is crucial to manage its release into the environment. Regulations such as those outlined in the Act on the Assessment of Releases of Specified Chemical Substances in the Environment may apply to its handling and disposal .
5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline
-
Molecular Formula: C18H14F3NO2
-
Key Differences: Replaces the naphthyl group with a phenyl group, resulting in a smaller molecular size and potentially different biological activity .
Comparison Table
| Compound | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline | C22H16F3NO2 | 853310-83-5 | Naphthyl group at position 2 |
| 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline | C18H14F3NO2 | - | Phenyl group at position 2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume